

Introduction: Unveiling the Molecular Landscape of a Promising Scaffold

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Compound of Interest

Compound Name: *3-(Toluene-4-sulfonylamino)-propionic acid*

Cat. No.: B172979

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3-(Toluene-4-sulfonylamino)-propionic acid, a molecule combining the structural features of a sulfonamide and a β -amino acid, represents a compelling scaffold for medicinal chemistry and materials science. Its inherent structural motifs suggest potential applications ranging from enzyme inhibition to the development of novel polymers. A comprehensive understanding of its molecular properties, conformational preferences, and interaction potential is paramount to unlocking its full utility. This guide outlines a robust theoretical and computational framework for the in-depth characterization of **3-(Toluene-4-sulfonylamino)-propionic acid**, providing researchers, scientists, and drug development professionals with a roadmap for its virtual exploration. The methodologies detailed herein are designed to provide predictive insights into the molecule's behavior, thereby accelerating experimental design and discovery.

Part 1: Foundational Quantum Chemical Analysis

A thorough investigation of any molecule begins with an understanding of its intrinsic electronic structure and energetics. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these fundamental properties.

The Rationale for a DFT-Based Approach

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule of this size, DFT can provide reliable predictions of its geometry, vibrational frequencies, and electronic properties.^{[1][2]} The choice of a specific functional and basis set is critical and

should be guided by the properties of interest. For general-purpose calculations, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), offers a robust starting point.^[2]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization.

Protocol:

- **Initial Structure Generation:** A 3D model of **3-(Toluene-4-sulfonylamino)-propionic acid** is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).
- **Conformational Search:** A preliminary conformational search is performed using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to identify low-energy conformers.
- **DFT Geometry Optimization:** The lowest energy conformers are then subjected to full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields the predicted vibrational spectrum (IR and Raman), which can be compared with experimental data for validation.

Analysis of Quantum Chemical Results

The output of these calculations provides a wealth of information:

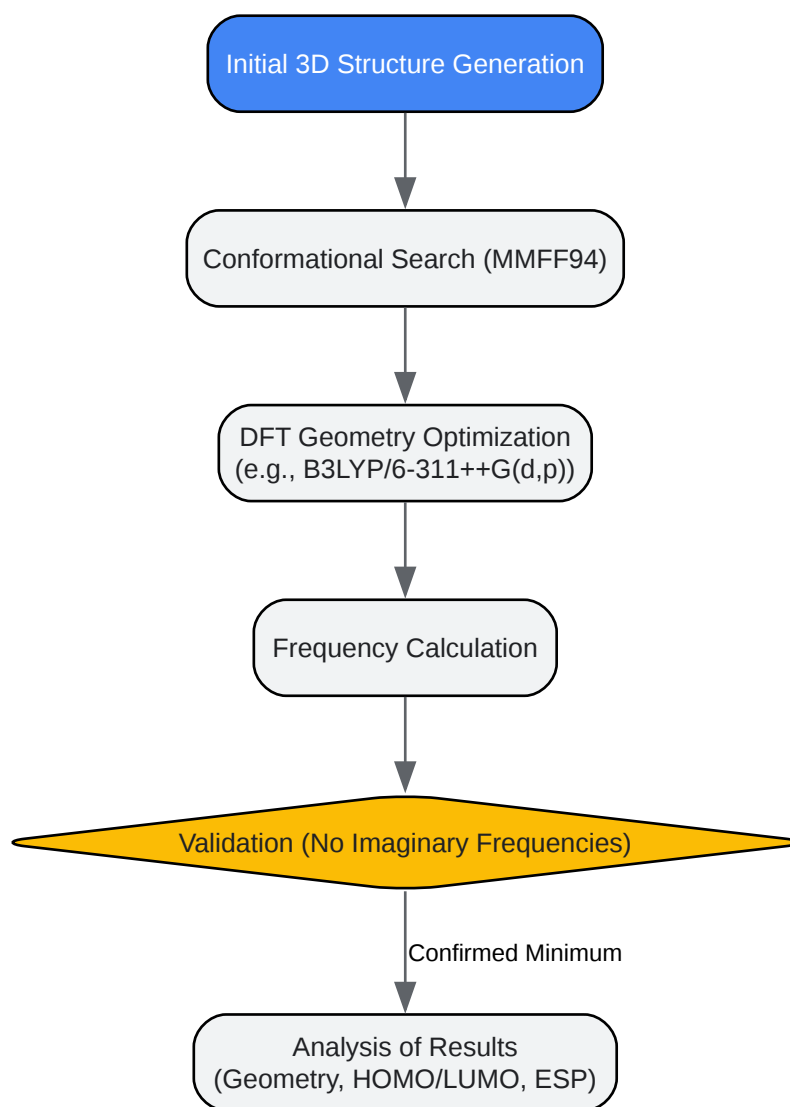
- **Optimized Geometric Parameters:** Bond lengths, bond angles, and dihedral angles of the most stable conformer.

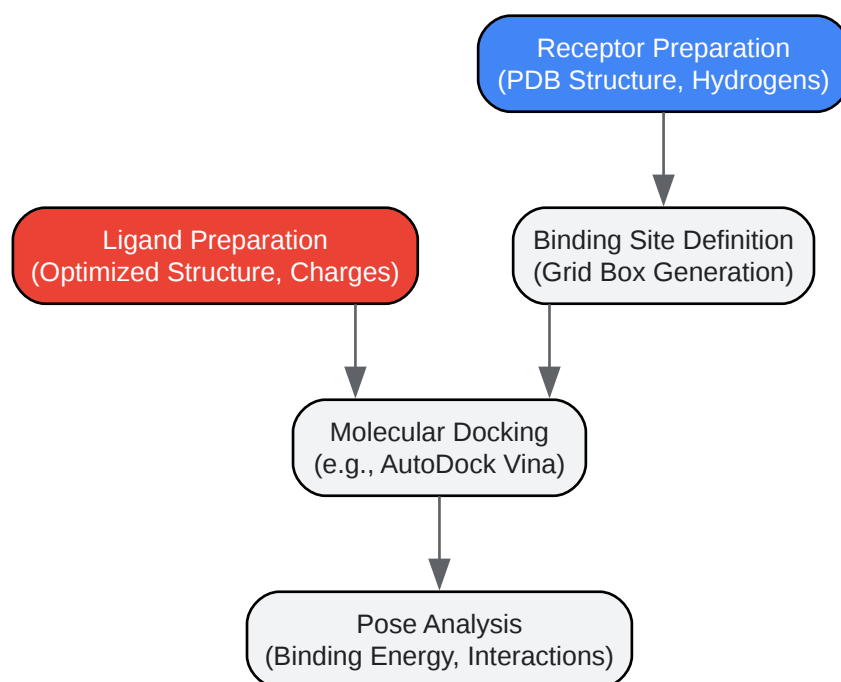
- **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
- **Electrostatic Potential (ESP) Map:** This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation: Calculated Molecular Properties

Property	Calculated Value (Hypothetical)	Significance
Optimized Energy	-X.X Hartrees	The absolute energy of the most stable conformer.
HOMO Energy	-Y.Y eV	Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy	-Z.Z eV	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap	ΔE eV	An indicator of chemical reactivity and kinetic stability.
Dipole Moment	D Debye	A measure of the molecule's overall polarity.

Visualization: DFT Workflow





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Caption: The general workflow for a molecular docking simulation.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

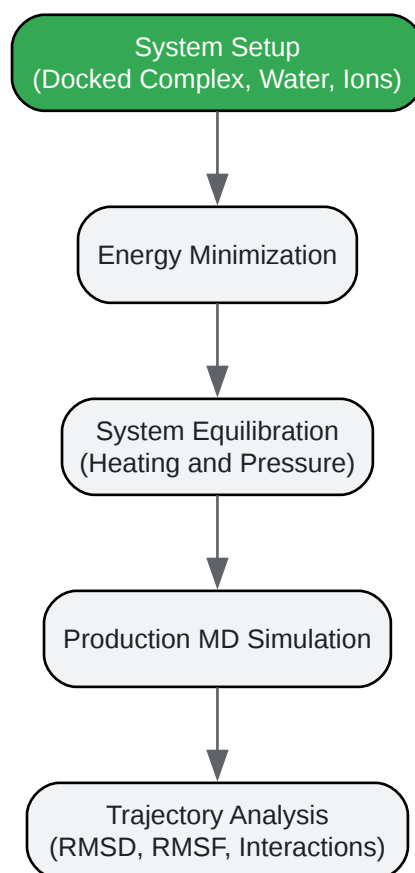
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations allow us to observe the behavior of the ligand-protein complex over time, providing insights into its stability and dynamics in a simulated physiological environment.

Protocol:

- **System Setup:** The best-docked pose of the **3-(Toluene-4-sulfonylamino)-propionic acid**-protein complex is placed in a simulation box filled with explicit water molecules and counterions to neutralize the system.
- **Force Field Selection:** An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces within the system.
- **Energy Minimization:** The energy of the entire system is minimized to remove any steric clashes.

- **Equilibration:** The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure to ensure a stable starting point for the production simulation.
- **Production MD:** A long-timescale simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.
- **Trajectory Analysis:** The resulting trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different protein regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions.

Visualization: MD Simulation Workflow



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Caption: A streamlined workflow for molecular dynamics simulations.

Part 3: Predicting ADMET Properties

For any compound with therapeutic potential, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Numerous in silico models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can provide valuable early-stage predictions. [3] Methodologies:

- **Lipophilicity (logP):** The octanol-water partition coefficient is a key determinant of a drug's membrane permeability and solubility. It can be estimated using various computational methods, including those based on quantum chemical calculations. [3]*
- **Aqueous Solubility (logS):** Predicting how well a compound dissolves in water is essential for its bioavailability.
- **Blood-Brain Barrier (BBB) Permeability:** For CNS-active compounds, the ability to cross the BBB is critical.
- **Cytochrome P450 (CYP) Inhibition:** Predicting interactions with major drug-metabolizing enzymes is important for avoiding adverse drug-drug interactions.
- **Toxicity Prediction:** Various models can predict potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

These properties can be readily estimated using a variety of online tools and software packages (e.g., SwissADME, pkCSM).

Conclusion

The theoretical and computational methodologies outlined in this guide provide a comprehensive framework for the in-depth characterization of **3-(Toluene-4-sulfonylamino)-propionic acid**. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a holistic understanding of this molecule's properties, from its fundamental electronic structure to its dynamic behavior in a biological context. This in silico approach enables a more rational and efficient path towards realizing the full potential of this promising chemical scaffold, guiding experimental efforts and accelerating the discovery and development process.

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